molecular formula C7H5BF4O2 B6591573 (4-(Difluoromethyl)-3,5-difluorophenyl)boronic acid CAS No. 1418595-79-5

(4-(Difluoromethyl)-3,5-difluorophenyl)boronic acid

Cat. No.: B6591573
CAS No.: 1418595-79-5
M. Wt: 207.92 g/mol
InChI Key: TZFBVIVPHAPUPS-UHFFFAOYSA-N
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Description

(4-(Difluoromethyl)-3,5-difluorophenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique chemical properties. This compound is characterized by the presence of difluoromethyl and difluorophenyl groups attached to a boronic acid moiety, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Difluoromethyl)-3,5-difluorophenyl)boronic acid typically involves the use of difluoromethylation reagents and boronic acid derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex boronic acid derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactionsThe reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(Difluoromethyl)-3,5-difluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .

Major Products Formed

The major products formed from these reactions include various boronic esters, acids, and substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of (4-(Difluoromethyl)-3,5-difluorophenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a versatile reagent in chemical synthesis. The difluoromethyl and difluorophenyl groups enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Difluoromethyl)-3,5-difluorophenyl)boronic acid is unique due to the presence of both difluoromethyl and difluorophenyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions and applications .

Properties

IUPAC Name

[4-(difluoromethyl)-3,5-difluorophenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O2/c9-4-1-3(8(13)14)2-5(10)6(4)7(11)12/h1-2,7,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFBVIVPHAPUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)C(F)F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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